molecular formula C7H7NO5 B13532348 2-Furanpropanoic acid, 5-nitro- CAS No. 38898-06-5

2-Furanpropanoic acid, 5-nitro-

Cat. No.: B13532348
CAS No.: 38898-06-5
M. Wt: 185.13 g/mol
InChI Key: YOYKRMULSQTSIS-UHFFFAOYSA-N
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Description

2-Furanpropanoic acid, 5-nitro- is an organic compound characterized by a furan ring substituted with a nitro group and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid, 5-nitro- typically involves the nitration of 2-Furanpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the furan ring.

Industrial Production Methods: On an industrial scale, the production of 2-Furanpropanoic acid, 5-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process.

Types of Reactions:

    Oxidation: 2-Furanpropanoic acid, 5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in 2-Furanpropanoic acid, 5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-Furanpropanoic acid, 5-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-Furanpropanoic acid, 5-nitro- exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in interactions with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

    2-Furanpropanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring instead of a propanoic acid side chain.

    3-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but with the nitro group positioned differently on the furan ring.

Properties

CAS No.

38898-06-5

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H7NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3H,2,4H2,(H,9,10)

InChI Key

YOYKRMULSQTSIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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